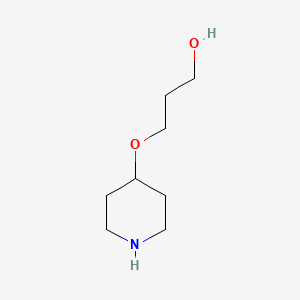
N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide
Übersicht
Beschreibung
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a compound with the empirical formula C17H19NO2 and a molecular weight of 269.34 . It’s a solid substance . Another related compound is “N-(2,6-Dimethylphenyl)chloroacetamide” which has a molecular weight of 197.66 .
Chemical Reactions Analysis
In the degradation pathway of alachlor, a chloroacetanilide herbicide, it was initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which was further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline was transformed into N-(2,6-diethylphenyl) formamide .
Physical and Chemical Properties Analysis
“N-(2,6-Diethylphenyl)-4-hydroxybenzamide” is a solid substance . Another related compound, “N-(2,6-Dimethylphenyl)chloroacetamide”, has a molecular weight of 197.66 .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is related to butachlor , a chloroacetamide herbicide, which primarily targets the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes .
Mode of Action
If we consider its relation to butachlor, it might inhibit early plant development by inhibiting the biosynthesis of vlcfas .
Biochemical Pathways
Related compounds like butachlor are degraded by various microorganisms such as fusarium solani, novosphingobium chloroacetimidivorans, chaetomium globosum, pseudomonas putida, sphingomonas chloroacetimidivorans, and rhodococcus sp . The degradation involves enzymes like CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .
Pharmacokinetics
Related compounds like butachlor have a relatively low persistence in the soil and aqueous media because they are easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .
Result of Action
Related compounds like butachlor have been shown to be toxic to non-target organisms, affecting various environmental systems .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide. For instance, butachlor residues have been detected in soil, water, and organisms . The degradation of butachlor is the main route of its dissipation, with a half-life of about 640 days in sterile soil or 11.4 days in non-sterile soil .
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14-11-8-12-15(4-2)19(14)20-18(22)13-17(21)16-9-6-5-7-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHJMFQTFLCFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368701 | |
| Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40624-79-1 | |
| Record name | N-(2,6-diethylphenyl)-3-oxo-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Fluorophenyl)methyl]sulfamoyl chloride](/img/structure/B3383222.png)












![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)
